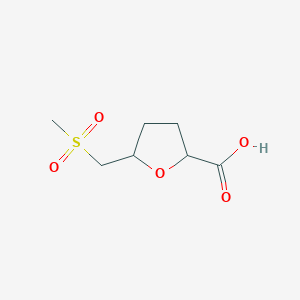
5-(Methanesulfonylmethyl)oxolane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methanesulfonylmethyl)oxolane-2-carboxylic acid is a chemical compound with the molecular formula C₇H₁₂O₅S and a molecular weight of 208.23 g/mol . This compound is known for its unique chemical properties and versatility, making it valuable in various scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methanesulfonylmethyl)oxolane-2-carboxylic acid typically involves the reaction of oxolane derivatives with methanesulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities . Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Methanesulfonylmethyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Methanesulfonylmethyl)oxolane-2-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(Methanesulfonylmethyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other biomolecules . This interaction can modulate the activity of enzymes or disrupt biological pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Methanesulfonylmethyl)oxolane-2-carboxylic acid methyl ester .
- 5-(Methanesulfonylmethyl)oxolane-2-carboxamide .
Uniqueness
This compound is unique due to its specific combination of the oxolane ring and methanesulfonyl group, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for various applications that similar compounds may not be suitable for .
Eigenschaften
CAS-Nummer |
1240528-04-4 |
|---|---|
Molekularformel |
C7H12O5S |
Molekulargewicht |
208.23 g/mol |
IUPAC-Name |
5-(methylsulfonylmethyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O5S/c1-13(10,11)4-5-2-3-6(12-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
InChI-Schlüssel |
PDPDZOOAVRIGCC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC1CCC(O1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclobutan-1-ol](/img/structure/B13172658.png)
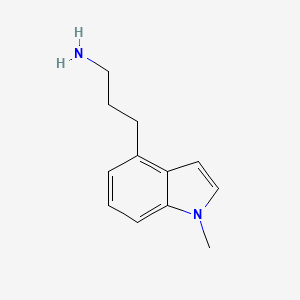
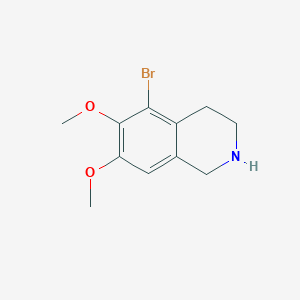
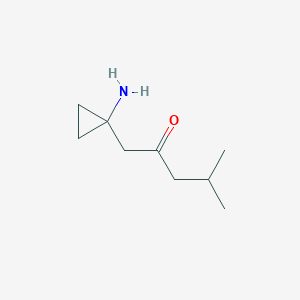
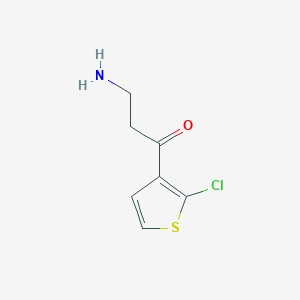
![(2S)-2-[3-Sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B13172701.png)
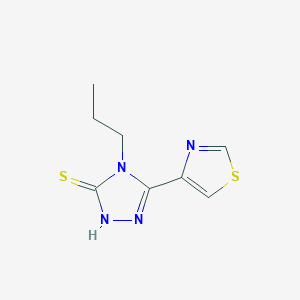
![5-[(2-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13172710.png)
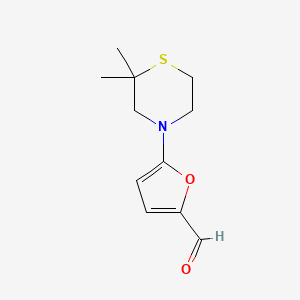
![({[2-(Chloromethyl)pentyl]oxy}methyl)benzene](/img/structure/B13172734.png)
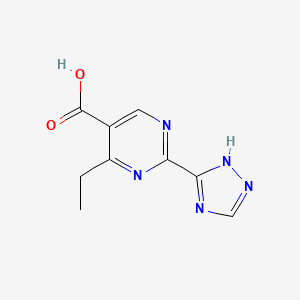
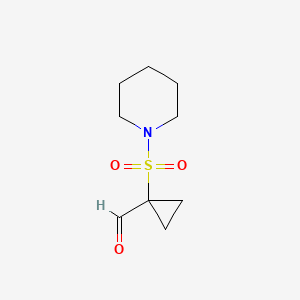
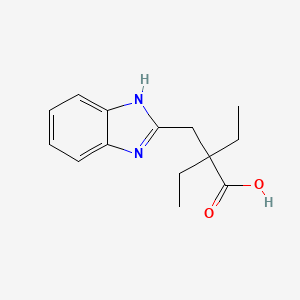
![1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile](/img/structure/B13172755.png)
